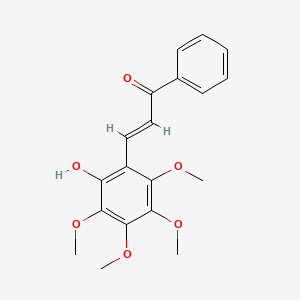
2-Hydroxy-3,4,5,6-tetramethoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a chalcone derivative with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol . Chalcones are a class of natural products belonging to the flavonoid family, characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired chalcone product.
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Hydroxy-3,4,5,6-tetramethoxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding dihydrochalcone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace methoxy groups under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of substituted chalcones with various functional groups.
科学的研究の応用
作用機序
The biological activities of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from the hydroxyl group.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
2-Hydroxy-3,4,5,6-tetramethoxychalcone can be compared with other chalcone derivatives:
2-Hydroxy-2,4,5,6-tetramethoxychalcone: Similar structure but different substitution pattern, leading to variations in biological activity.
4-Hydroxy-2,3,4,6-tetramethoxychalcone: Another derivative with distinct properties and applications.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
生物活性
2-Hydroxy-3,4,5,6-tetramethoxychalcone (CAS: 219298-74-5) is a member of the chalcone family, characterized by its unique chemical structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
- Molecular Formula : C19H20O6
- Molar Mass : 344.36 g/mol
- Appearance : Yellow powder
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Antioxidant Activity
Chalcones are known for their antioxidant properties. Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in various cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in diseases associated with oxidative stress .
Anti-inflammatory Effects
The compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory responses. Studies indicate that chalcone derivatives can effectively reduce inflammation in cellular models by modulating these pathways .
Anticancer Properties
This compound has demonstrated promising anticancer activity across various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : The compound significantly reduces cell viability in cancer cell lines such as HCT116 and DLD-1. The IC50 values indicate effective concentrations at which the compound inhibits 50% of cell proliferation .
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms including:
Study on Colorectal Cancer
A study conducted on DLD-1 and HCT116 cells revealed that treatment with this compound led to a significant decrease in the expression levels of COX-2 and Bcl-xl proteins. This suggests that the compound not only inhibits cancer cell proliferation but also promotes apoptotic pathways .
Cytotoxicity Assessment
In cytotoxicity assays using MTT tests, various concentrations of the compound were tested against cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value around 10 µM for certain cell lines .
Data Table: Biological Activity Overview
特性
IUPAC Name |
(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFCYYMOLJMDZ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














